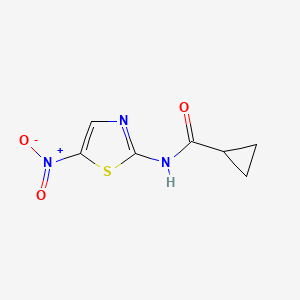

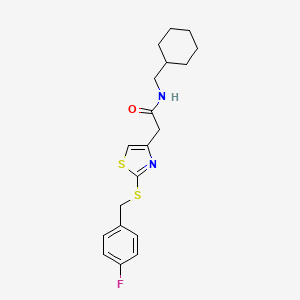

![molecular formula C22H15ClN4OS B2629392 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923678-61-9](/img/structure/B2629392.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases. Specifically, it was evaluated for its inhibitory potency against kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Inhibition of specific kinases can be therapeutically relevant.

Antimicrobial Activity

While not explicitly mentioned for this compound, related structures have been evaluated for antimicrobial activity. If you’re interested in exploring this aspect further, you might consider investigating the compound’s potential effects against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) .

Anti-Tobacco Mosaic Virus (TMV) Activity

Although not directly studied for this compound, related derivatives have been evaluated for their anti-TMV activity. If you’re curious about antiviral properties, it might be worthwhile to explore this avenue .

Nucleophilic Aromatic Substitution

The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Understanding the synthetic pathways can provide insights into its reactivity and potential modifications .

Heterocycle Reactions

Given its heterocyclic structure, this compound could participate in various heterocycle reactions. Further exploration of its reactivity in different chemical transformations could reveal additional applications .

Covalent Inhibitors

Considering its design as a potential irreversible inhibitor, investigating its covalent binding properties and selectivity could be relevant. Covalent inhibitors are gaining attention in drug discovery due to their unique mechanisms of action .

Safety And Hazards

Propiedades

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4OS/c1-14-18(23)6-7-19-20(14)26-22(29-19)27(13-16-8-10-25-11-9-16)21(28)17-4-2-15(12-24)3-5-17/h2-11H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMXGUJMWBRIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)

![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)

![8-(benzylamino)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2629325.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)

![(11Z)-11-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2629329.png)